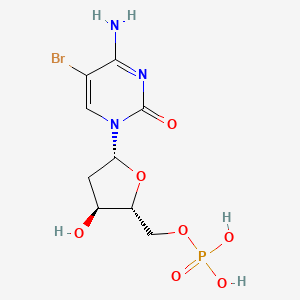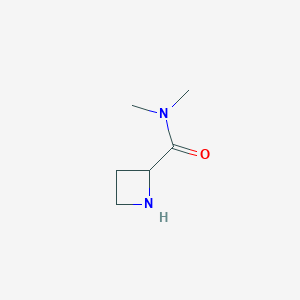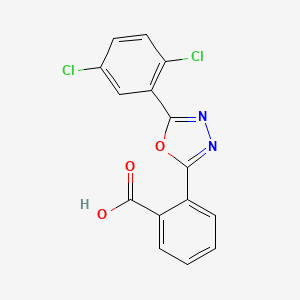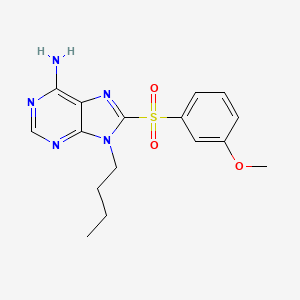
5-Bromo-2'-deoxy-cytidine-5'-monophosphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Bromo-2’-deoxy-cytidine-5’-monophosphate is a synthetic nucleoside analogue with a chemical structure similar to cytidine. It is commonly used in scientific research as a DNA photosensitizer, modifying double-stranded DNA and determining DNA damage through photon irradiation . This compound is particularly significant in the study of DNA repair mechanisms and the effects of DNA damage.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2’-deoxy-cytidine-5’-monophosphate involves the bromination of 2’-deoxycytidine followed by phosphorylation. The bromination is typically carried out using bromine or N-bromosuccinimide (NBS) in an appropriate solvent such as acetonitrile or dichloromethane. The phosphorylation step involves the reaction of the brominated nucleoside with a phosphorylating agent like phosphorus oxychloride (POCl3) or a phosphoramidite reagent under controlled conditions .
Industrial Production Methods
Industrial production of 5-Bromo-2’-deoxy-cytidine-5’-monophosphate follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. The use of automated synthesizers and continuous flow reactors can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
5-Bromo-2’-deoxy-cytidine-5’-monophosphate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as hydroxyl or amino groups.
Oxidation and Reduction: The compound can undergo oxidation to form 5-bromo-2’-deoxycytidine-5’-diphosphate or reduction to form 5-bromo-2’-deoxycytidine.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide (NaOH) or ammonia (NH3) in aqueous or alcoholic solutions.
Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Major Products
The major products formed from these reactions include various phosphorylated derivatives and substituted nucleosides, which are useful in further biochemical studies and applications.
Aplicaciones Científicas De Investigación
5-Bromo-2’-deoxy-cytidine-5’-monophosphate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in the synthesis of modified nucleotides and nucleosides.
Biology: Employed in studies of DNA damage and repair mechanisms, as well as in the investigation of DNA-protein interactions.
Industry: Utilized in the production of diagnostic reagents and as a component in various biochemical assays.
Mecanismo De Acción
The mechanism of action of 5-Bromo-2’-deoxy-cytidine-5’-monophosphate involves its incorporation into DNA, where it acts as a photosensitizer. Upon exposure to light, the compound generates reactive oxygen species (ROS) that cause DNA strand breaks and cross-links. This leads to the activation of DNA repair pathways and can result in cell death if the damage is extensive . The molecular targets include DNA itself and various proteins involved in the DNA repair process.
Comparación Con Compuestos Similares
Similar Compounds
5-Bromo-2’-deoxyuridine: Another brominated nucleoside analogue used in similar applications, particularly in cell proliferation studies.
5-Aza-2’-deoxycytidine: A nucleoside analogue used in the treatment of myelodysplastic syndromes and as a DNA methylation inhibitor.
Uniqueness
5-Bromo-2’-deoxy-cytidine-5’-monophosphate is unique due to its specific incorporation into DNA and its ability to act as a photosensitizer, making it particularly useful in studies of DNA damage and repair. Its bromine atom allows for specific interactions and modifications that are not possible with other nucleoside analogues.
Propiedades
Número CAS |
6674-56-2 |
|---|---|
Fórmula molecular |
C9H13BrN3O7P |
Peso molecular |
386.09 g/mol |
Nombre IUPAC |
[(2R,3S,5R)-5-(4-amino-5-bromo-2-oxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methyl dihydrogen phosphate |
InChI |
InChI=1S/C9H13BrN3O7P/c10-4-2-13(9(15)12-8(4)11)7-1-5(14)6(20-7)3-19-21(16,17)18/h2,5-7,14H,1,3H2,(H2,11,12,15)(H2,16,17,18)/t5-,6+,7+/m0/s1 |
Clave InChI |
PLDRCXOBLRYJSZ-RRKCRQDMSA-N |
SMILES isomérico |
C1[C@@H]([C@H](O[C@H]1N2C=C(C(=NC2=O)N)Br)COP(=O)(O)O)O |
SMILES canónico |
C1C(C(OC1N2C=C(C(=NC2=O)N)Br)COP(=O)(O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-(Trifluoromethyl)-2-azaspiro[3.3]heptane hydrochloride](/img/structure/B12932273.png)




![5-(tert-Butyl) 2-methyl 3-amino-6,6-dimethyl-4,6-dihydro-5H-thieno[2,3-c]pyrrole-2,5-dicarboxylate](/img/structure/B12932308.png)
![[(2-Phenyl-1H-indol-3-yl)sulfanyl]acetonitrile](/img/structure/B12932314.png)





![tert-Butyl 3a-(hydroxymethyl)hexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate hemioxalate](/img/structure/B12932369.png)
